molecular formula C14H19FN2O4S B3007892 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine CAS No. 2418731-38-9

3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine

Cat. No.: B3007892
CAS No.: 2418731-38-9
M. Wt: 330.37
InChI Key: YVFVQQXOLDRZIK-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorosulfonyloxy group and a pentamethylcyclopropylcarbamoyl group attached to a pyridine ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorosulfonyloxy Group: This step involves the reaction of the pyridine derivative with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyloxy group.

    Attachment of the Pentamethylcyclopropylcarbamoyl Group: The final step involves the reaction of the intermediate compound with a pentamethylcyclopropyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pentamethylcyclopropylcarbamoyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]benzene
  • 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]thiophene

Uniqueness

Compared to similar compounds, 3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine is unique due to its specific structural features, such as the combination of a fluorosulfonyloxy group and a pentamethylcyclopropylcarbamoyl group attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-12(2)13(3,4)14(12,5)17-11(18)9-6-10(8-16-7-9)21-22(15,19)20/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVQQXOLDRZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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